molecular formula C15H14O3S B1613634 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene CAS No. 898773-23-4

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene

Cat. No. B1613634
CAS RN: 898773-23-4
M. Wt: 274.3 g/mol
InChI Key: KDLIRGPFTRMBAZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-methylbenzoyl)thiophene, also known as 5-methyl-2-thiophene dicarboxylic acid, is a synthetic organic compound. It is a derivative of thiophene and is used as a pharmaceutical intermediate for the synthesis of various active pharmaceutical ingredients. It is also used as a starting material in the synthesis of other organic compounds.

Scientific Research Applications

Antioxidant and Catalytic Properties

  • Thiophene derivatives have been investigated for their antioxidant profile, including studies on redox properties, inhibition of lipid peroxidation, and catalytic activities towards decomposition of hydrogen peroxide. For example, research on 2,3-dihydrobenzo[b]thiophene-5-ol derivatives revealed their potential as antioxidants, with variations in their efficacy based on the substituent chalcogen (Malmström et al., 2001).

Metal-Ligand Interactions

  • Studies on the interaction between thiophene derivatives and metal ions highlight the potential of these compounds in coordinating with metals. This has implications for the development of new materials and catalysts (Salameh & Tayim, 1983).

Antitumor Activity

  • Certain thiophene-based compounds have been synthesized and evaluated for their antitumor activities. For instance, a series of thiophene-based azo dyes incorporating pyrazolone moiety showed promising antitumor activity, indicating the potential of thiophene derivatives in pharmacological applications (Gouda et al., 2016).

Fluorescent Materials

  • The development of fluorescent thiophene derivatives for materials science applications, such as in optoelectronic devices, has been demonstrated. Research into nitrobenzoyl polythiophenes has explored their spectroscopic and electrochemical properties, highlighting their utility in creating fluorescent materials (Coelho et al., 2015).

Tubulin Inhibitors

  • The synthesis and characterization of thiophene derivatives as tubulin inhibitors have been reported, contributing to the search for new anticancer agents. These studies emphasize the role of thiophene derivatives in disrupting tubulin polymerization, a key process in cancer cell division (Romagnoli et al., 2006).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-10-2-4-11(5-3-10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLIRGPFTRMBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641924
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898773-23-4
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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